molecular formula C9H7ClFNOS B13161560 7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Katalognummer: B13161560
Molekulargewicht: 231.67 g/mol
InChI-Schlüssel: CIRHULLFEMAUEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound that features a benzothiazepine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable chloro-fluoro ketone under acidic conditions to form the benzothiazepine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of substituted benzothiazepines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; in solvents such as dimethylformamide or dichloromethane.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiazepines, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Chloro-8-fluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. This makes it distinct from other benzothiazepine and benzodiazepine derivatives.

Eigenschaften

Molekularformel

C9H7ClFNOS

Molekulargewicht

231.67 g/mol

IUPAC-Name

7-chloro-8-fluoro-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C9H7ClFNOS/c10-5-3-7-8(4-6(5)11)14-2-1-9(13)12-7/h3-4H,1-2H2,(H,12,13)

InChI-Schlüssel

CIRHULLFEMAUEK-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2=CC(=C(C=C2NC1=O)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.